Phenyl nonafluorobutane-1-sulfonate
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Overview
Description
Phenyl nonafluorobutane-1-sulfonate is a chemical compound characterized by the presence of a phenyl group attached to a nonafluorobutane-1-sulfonate moiety. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl nonafluorobutane-1-sulfonate can be synthesized through a series of chemical reactions involving the introduction of a phenyl group to nonafluorobutane-1-sulfonate. One common method involves the reaction of phenyl sulfonyl chloride with nonafluorobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: This method is favored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Phenyl nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride and catalytic potassium carbonate are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Phenyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phenyl nonafluorobutane-1-sulfonate exerts its effects involves its strong electron-withdrawing sulfonate group, which enhances its reactivity in nucleophilic substitution reactions. The compound can form stable intermediates with various nucleophiles, facilitating the formation of desired products . The molecular targets and pathways involved include interactions with amino acids and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Perfluorobutanesulfonic Acid: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Perfluorobutanesulfonyl Fluoride: Another related compound used in similar reactions but with different reactivity and stability profiles.
Uniqueness: Phenyl nonafluorobutane-1-sulfonate is unique due to its combination of a phenyl group and a nonafluorobutane-1-sulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and stable intermediates .
Properties
CAS No. |
25628-11-9 |
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Molecular Formula |
C10H5F9O3S |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
phenyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H5F9O3S/c11-7(12,9(15,16)17)8(13,14)10(18,19)23(20,21)22-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UXPCZDYRRUONAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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